(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione
Overview
Description
“(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione” is a chemical compound. It is hazardous to the ozone layer (Category 1) and is used in the production of high-quality specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of this compound has been discussed in several studies. For instance, a study published in the journal Acta Crystallographica Section E discussed the crystal structure and Hirshfeld surface analysis of a similar compound . Another study discussed the syntheses, crystal structures, and Hirshfeld surface analyses of related compounds .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in various studies. For example, a study discussed the crystal structure and Hirshfeld surface analysis of a similar compound . Another study discussed the structure of a related compound .Chemical Reactions Analysis
The chemical reactions involving this compound have been discussed in several studies. For instance, a study discussed the crystal structure and Hirshfeld surface analysis of a similar compound . Another study discussed the reactions of a related compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed in various studies. For example, a study discussed the crystal structure and Hirshfeld surface analysis of a similar compound . Another study discussed the properties of a related compound .Scientific Research Applications
Anticancer and Antimicrobial Applications
Anticancer and Antimicrobial Activities : Compounds derived from (3aR,4S,7R,7aS)-hexahydro-4,7-methanoisobenzofuran-1,3-dione have shown significant anticancer activity against C6 gliocarcinoma cells in rats and antimicrobial activity against various human pathogens. These compounds also demonstrated inhibition effects on human carbonic anhydrase I and II isoenzymes, suggesting their potential in different biomedical applications (Kocyigit et al., 2017).
Inhibition of Carbonic Anhydrase and Acetylcholinesterase : Novel pyrazoline derivatives based on this compound exhibited impressive inhibition of carbonic anhydrase I and II isozymes, as well as acetylcholinesterase (AChE) enzyme. This indicates their potential use in treating conditions related to these enzymes (Kocyigit et al., 2019).
Insecticidal Activity
- Insecticidal Efficacy : Lactones derived from this compound were evaluated for their insecticidal activities against the insect pest Diaphania hyalinata. Some formulations showed significant insecticidal effects, presenting potential as agrochemicals (Teixeira et al., 2015).
Structural and Theoretical Studies
- Structural Characteristics : Studies on novel norcantharidine derivatives, including those related to this compound, focused on their supramolecular interactions and single-crystal structural characteristics. These studies provide insights into the molecular packing types and the impact of minor structural differences on supramolecular interactions (Tan et al., 2020).
NMR Analysis and Characterization
- Characterization by DFT Calculations and 2D NMR : Phthalides, including derivatives of this compound, were characterized using DFT calculations and 2D NMR analysis. This research aids in understanding their structures, which is essential for their application in various fields (Teixeira & Alvarenga, 2016).
Herbicidal Activity
- Herbicidal Potential : Some derivatives were evaluated for their effectiveness as herbicides, showing significant inhibitory activity on various seeds. In silico studies suggested these compounds may target strigolactones esterases, indicating their potential as new herbicides (Teixeira et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
(1S,2R,6S,7R)-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h4-7H,1-3H2/t4-,5+,6+,7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOPXMZSGSTGMF-RNGGSSJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14166-28-0 | |
Record name | 14166-28-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 14166-28-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59061 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.